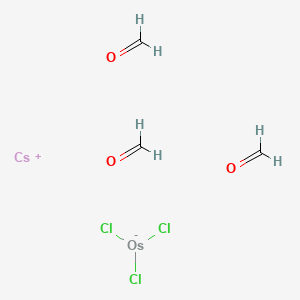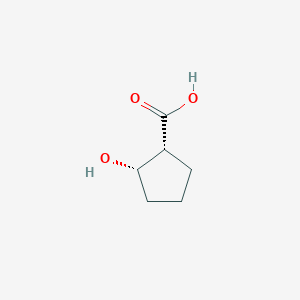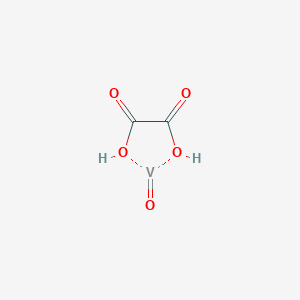
Oxalate de vanadyle
Vue d'ensemble
Description
Vanadyl oxalate is a coordination compound with the chemical formula VOC₂O₄ It consists of vanadium in the +4 oxidation state, coordinated to oxalate ligands
Applications De Recherche Scientifique
Vanadyl oxalate has several applications in scientific research:
Materials Science: Vanadyl oxalate is used in the preparation of vanadium oxide materials, which have applications in energy storage and conversion devices.
Biological Studies: Vanadyl oxalate and its derivatives are studied for their potential therapeutic properties, including anti-diabetic and anti-cancer activities
Mécanisme D'action
Target of Action
Vanadyl oxalate, with the chemical formula VOC2O4 , is a salt of tetravalent vanadium . . These enzymes play crucial roles in various biological processes, and their modulation can lead to significant changes in cellular function.
Mode of Action
The mode of action of vanadyl oxalate is multifaceted and depends on the specific application. In some cases, it acts as a Lewis acid catalyst, facilitating chemical reactions by accepting electron pairs from reactants. In other instances, it might interact with biological molecules, influencing cellular processes. For example, vanadate can form stable complexes with enzyme targets, thus inhibiting the enzyme .
Biochemical Pathways
Vanadyl oxalate may affect several biochemical pathways. For instance, it has been suggested that vanadate can inhibit glycolysis, a critical pathway for energy production in cells . This inhibition presumably results because vanadium adopts a stable structure that resembles the transition state of phosphate during the reactions involving these enzymes .
Pharmacokinetics
Studies on vanadyl sulfate, another vanadium compound, have shown that it exhibits dose-dependent accumulation in serum . The total serum vanadium concentration distribution fits a one-compartment open model with a first-order rate constant for excretion . These findings may provide some insights into the pharmacokinetics of vanadyl oxalate, although direct studies are needed.
Result of Action
It’s known that the thermal decomposition of vanadyl oxalate results in the formation of vanadium dioxide . This process could potentially influence various cellular processes, given the diverse roles of vanadium compounds in biological systems.
Action Environment
The action, efficacy, and stability of vanadyl oxalate can be influenced by various environmental factors. For instance, the thermal decomposition of vanadyl oxalate supported on CeO2 solid was analyzed in a flow of dried air from room temperature up to 350°C . The results demonstrated that after the impregnation of CeO2 solid by a vanadyl oxalate solution, cerium and vanadium(V) oxalates were evidenced . This suggests that the environment, including temperature and the presence of other compounds, can significantly influence the behavior of vanadyl oxalate.
Analyse Biochimique
Biochemical Properties
Vanadyl oxalate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to activate and/or inhibit several enzymes, including phosphatases, ATPases, nucleases, and kinases . It also binds to serum proteins, particularly transferrin and albumin .
Cellular Effects
Vanadyl oxalate has notable effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have insulin-like effects, influencing tissue uptake, absorption, retention, distribution, and insulin-imitative activity .
Molecular Mechanism
The molecular mechanism of action of vanadyl oxalate is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that the charge-transfer from Zn2+ to coordinated nitrate groups might account for the generation of different nitric oxidative gases .
Temporal Effects in Laboratory Settings
The effects of vanadyl oxalate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies has been reported . For example, the thermal decomposition of vanadyl oxalate has been analyzed by thermogravimetry (TG) and differential scanning calorimetry (DSC) from room temperature up to 350°C .
Dosage Effects in Animal Models
The effects of vanadyl oxalate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, in vivo studies have shown that at low doses, vanadyl oxalate can counteract both the hyperglycemia and hyperlipidemia of diabetes in animal models .
Metabolic Pathways
Vanadyl oxalate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been found to activate glucose-6-phosphate dehydrogenase in mammalian cells .
Transport and Distribution
Vanadyl oxalate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . For instance, it has been identified as a hole-transporting layer (HTL) to facilitate high power conversion efficiencies in organic solar cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vanadyl oxalate can be synthesized through several methods. One common approach involves the reaction of vanadium pentoxide (V₂O₅) with oxalic acid (H₂C₂O₄) in an aqueous medium. The reaction typically proceeds as follows: [ \text{V}_2\text{O}_5 + 3\text{H}_2\text{C}_2\text{O}_4 \rightarrow 2\text{VOC}_2\text{O}_4 + 3\text{H}_2\text{O} ]
The reaction is carried out at elevated temperatures, usually around 70-80°C, with continuous stirring to ensure complete dissolution and reaction of the reactants .
Industrial Production Methods: In industrial settings, vanadyl oxalate can be produced using a similar method but on a larger scale. The process involves the controlled addition of oxalic acid to a vanadium pentoxide solution, followed by filtration and drying to obtain the solid product .
Analyse Des Réactions Chimiques
Types of Reactions: Vanadyl oxalate undergoes various chemical reactions, including:
Oxidation: Vanadyl oxalate can be oxidized to vanadium(V) oxalate under specific conditions.
Reduction: It can be reduced to lower oxidation states of vanadium, such as vanadium(III) oxalate.
Thermal Decomposition: Upon heating, vanadyl oxalate decomposes to form vanadium oxides and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Thermal Decomposition: This reaction typically occurs at temperatures above 300°C in an inert or oxidative atmosphere.
Major Products:
Oxidation: Vanadium(V) oxalate.
Reduction: Vanadium(III) oxalate.
Thermal Decomposition: Vanadium oxides (e.g., V₂O₅) and carbon dioxide (CO₂).
Comparaison Avec Des Composés Similaires
- Vanadium(II) oxalate
- Vanadium(V) oxalate
- Vanadyl sulfate (VOSO₄)
- Vanadyl acetylacetonate (VO(acac)₂)
Propriétés
IUPAC Name |
oxalic acid;oxovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.O.V/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUCKKLSDGRKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.O=[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O5V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287100 | |
| Record name | [Ethanedioato(2-)-κO1,κO2]oxovanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15500-04-6 | |
| Record name | [Ethanedioato(2-)-κO1,κO2]oxovanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium, [ethanedioato(2-)-κO1,κO2]oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


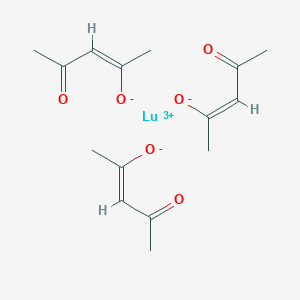


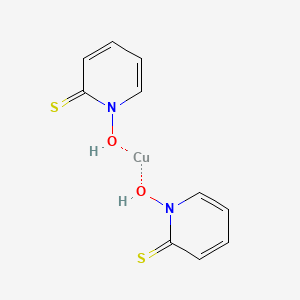
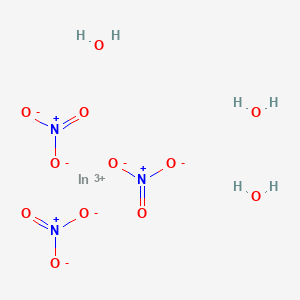
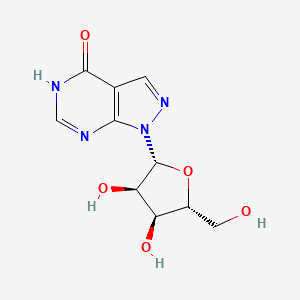

![DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium](/img/structure/B1144214.png)

